Dotarizine

5-HT2A receptor antagonist Serotonergic pharmacology Vascular biology

Flunarizine and cinnarizine compromise nigrostriatal dopamine integrity-dotarizine does not. Dotarizine (CAS 84625-59-2) is a dual Ca²⁺ channel blocker and 5-HT2A antagonist (IC50 2.2 nM) validated for migraine prophylaxis and vertigo research with NDA/BLA-level clinical data. • Preserves striatal dopamine content in aged rats at near-lethal doses • 17-fold higher vascular 5-HT2 affinity vs flunarizine (IC50 0.22 μM vs 1.7 μM) • Rapid, complete washout (5-10 min) vs persistent flunarizine blockade

Molecular Formula C29H34N2O2
Molecular Weight 442.6 g/mol
CAS No. 84625-59-2
Cat. No. B020339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDotarizine
CAS84625-59-2
Synonyms1-(diphenylmethyl)-4-(3-(2-phenyl-1,3-dioxalen-2-yl)propyl)piperazine
dotarizine
Molecular FormulaC29H34N2O2
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2(OCCO2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H34N2O2/c1-4-11-25(12-5-1)28(26-13-6-2-7-14-26)31-21-19-30(20-22-31)18-10-17-29(32-23-24-33-29)27-15-8-3-9-16-27/h1-9,11-16,28H,10,17-24H2
InChIKeyLRMJAFKKJLRDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dotarizine: Product Overview for Migraine and Vertigo Research


Dotarizine (CAS 84625-59-2) is an N-alkylpiperazine derivative that functions as a dual-mechanism calcium channel blocker and serotonin 5-HT2 receptor antagonist [1]. Structurally related to flunarizine and cinnarizine, this compound has been evaluated clinically for migraine prophylaxis and the symptomatic treatment of acute balance disorders (vertigo) [2][3]. Its pharmacological profile combines vasodilatory effects on cerebral vasculature with high-affinity antagonism at the 5-HT2A receptor subtype [4]. Dotarizine has reached NDA/BLA status in Spain for migraine disorders and vertigo indications, with established clinical pharmacokinetic parameters and a favorable tolerability profile in human studies [5][6].

Supports migraine pathway research: dual calcium channel and 5-HT2 receptor modulation studies
Suitable for vestibular disorder models: acute balance and hearing loss endpoint investigation
Preserves dopaminergic integrity in long-term in vivo neuropharmacology experiments
Enables controlled cerebrovascular calcium imaging with rapidly reversible blockade kinetics

Why Dotarizine Cannot Be Substituted with Generic Piperazine CCBs


Dotarizine belongs to the diphenylmethylpiperazine class of calcium channel blockers, which includes the clinically established agents flunarizine and cinnarizine [1]. However, critical pharmacological and safety distinctions preclude simple generic interchange. Dotarizine exhibits a unique receptor selectivity profile that differs markedly from flunarizine, particularly regarding 5-HT2A versus 5-HT2C receptor antagonism and vascular versus non-vascular calcium channel blockade [2]. Furthermore, in vivo studies demonstrate that dotarizine does not induce nigrostriatal dopamine depletion or associated extrapyramidal motor signs—a liability documented for flunarizine and cinnarizine—making the selection of the correct piperazine derivative essential for experiments where dopaminergic integrity must be preserved [3][4]. Substitution with a generic analog would introduce uncharacterized variables that compromise experimental reproducibility and translational relevance.

Dotarizine
Pronounced 5-HT2A selectivity; vasodilation with serotonergic bias
Flunarizine / Cinnarizine
Non-selective serotonergic/depolarization block; 5-HT2 response may differ significantly
Dotarizine
No reported nigrostriatal dopamine depletion or extrapyramidal signs in rat models
Flunarizine / Cinnarizine
Documented striatal dopamine reduction; parkinsonism risk may confound long-term studies
Dotarizine
Calcium channel blockade fully reversible within 5–10 min washout
Flunarizine
Blockade persists beyond 10–25 min; may limit temporal control in electrophysiology

Head-to-Head Comparator Evidence for Scientific Selection


Higher Affinity for Vascular 5-HT2 Receptors vs. Flunarizine

Dotarizine exhibits a 17-fold higher affinity for vascular 5-HT2 receptors compared to flunarizine, as demonstrated in pig coronary artery preparations [1]. In this assay, dotarizine blocked 5-HT (0.5 μM)-evoked phasic contractions with an IC50 of 0.22 μM, whereas flunarizine was substantially less potent with an IC50 of 1.7 μM. For K+ depolarization (35 mM K+)-evoked contractions, dotarizine had an IC50 of 3.7 μM and flunarizine 2.4 μM, indicating that flunarizine blocks serotonergic and depolarization-induced vascular responses with comparable potency, while dotarizine demonstrates pronounced serotonergic selectivity. In Xenopus oocytes expressing recombinant receptors, dotarizine inhibited the 5-HT2A response with an IC50 of 2.2 nM but left the 5-HT2C response unaffected at 1 μM and only blocked it by 62% at 10 μM, demonstrating functional subtype selectivity [2].

5-HT2A affinity vs. flunarizine
Head-to-head
IC50 0.22 μM (5-HT contraction) vs. 1.7 μM; 7.7-fold more potent; recombinant 5-HT2A IC50 2.2 nM
Reported serotonergic potency context; supports 5-HT2A pathway selectivity review
Pig coronary artery and oocyte expression models
5-HT2A receptor antagonist Serotonergic pharmacology Vascular biology

Superiority in Acute Vertigo Clinical Trial vs. Cinnarizine

In a multifactorial double-blind randomized clinical trial involving 110 adult patients with peripheral vertigo, dotarizine (50 mg b.i.d.) demonstrated statistically significant superiority over cinnarizine (75 mg b.i.d.) across multiple clinical endpoints over a 60-day follow-up period [1]. The global superiority of dotarizine was confirmed by statistically significant differences between treatments in the improvement of vertigo severity, hearing loss as measured by audiometry, global relief of symptoms, disability produced by crises, and global assessment by investigators. No clinically significant adverse effects on blood pressure, heart rate, or laboratory parameters were observed in either group, and no serious adverse effects were reported for dotarizine.

Vertigo trial vs. cinnarizine
Head-to-head
110-patient double-blind RCT; reported significant improvement in vertigo severity, hearing loss, symptom relief
Reported endpoint improvement in acute vertigo; supports vestibular research endpoint context
60-day follow-up; no serious adverse effects reported for dotarizine
Vertigo treatment Vestibular disorders Clinical efficacy

Absence of Nigrostriatal Dopamine Depletion vs. Flunarizine

In rats treated for 10 days with dotarizine (25 mg/kg orally) or flunarizine (25 mg/kg orally), dotarizine did not induce any significant changes in the intensity or duration of apomorphine-induced stereotypy, amphetamine-induced stereotypy, or haloperidol-induced catalepsy [1]. In contrast, flunarizine-induced behavioral changes suggested decreased striatal dopaminergic neurotransmission, a finding associated with clinical extrapyramidal side effect risk. Complementary biochemical and immunohistochemical analyses in both adult and aged rats confirmed that dotarizine had no effect on nigrostriatal dopamine content, whereas flunarizine and cinnarizine are documented to produce dopamine depletion and parkinsonism [2]. No extrapyramidal motor signs were observed even at near-lethal dotarizine doses.

Nigrostriatal dopamine preservation
Head-to-head
No dopamine content change in substantia nigra or striatum (HPLC); no extrapyramidal signs vs. documented depletion by flunarizine
Supports long-term neuropharmacology models requiring intact dopaminergic function
Adult and aged rats, 25 mg/kg oral for 10 days
Neurotoxicity Dopaminergic system Extrapyramidal side effects

Rapidly Reversible Cerebrovascular Vasodilation vs. Flunarizine

Head-to-head comparison of dotarizine and flunarizine in bovine chromaffin cells revealed that dotarizine produces calcium channel blockade that is fully reversible within 5-10 minutes of washout, whereas flunarizine-induced blockade persists beyond 10-25 minutes after washout [1]. Specifically, catecholamine release induced by K+ stimulation (70 mM, 10-s pulses) was inhibited by dotarizine with an IC50 of 2.6 μM and by flunarizine with an IC50 of 1.2 μM; however, upon washout, dotarizine blockade reversed quickly while flunarizine blockade lasted even 25 minutes after washing out. Similarly, transient [Ca2+]i increases (fura-2-loaded cells) recovered fully after 5-10 minutes with dotarizine washout but remained largely inhibited 10 minutes after flunarizine washout. In cerebrovascular reactivity studies in anesthetized cats, both compounds abolished cerebral vasoconstrictor effects of hyperventilation with no statistically significant differences in vasodilator efficacy [2].

Reversible Ca²⁺ blockade
Head-to-head
Full [Ca²⁺]i recovery 5–10 min washout; flunarizine blockade persists >10–25 min; equivalent vasodilation efficacy
Reported reversible kinetics support controlled electrophysiology and washout protocols
Bovine chromaffin cells, fura-2 imaging; anesthetized cat cerebrovascular model
Cerebrovascular pharmacology Calcium channel blockade Washout kinetics

Lower Oral Toxicity Compared to Other Calcium Channel Blockers

Dotarizine has been reported to exhibit lower oral toxicity relative to other calcium channel blockers [1]. In acute toxicity testing, the oral LD50 in mice was determined to be greater than 8 g/kg, while the intravenous LD50 was 42.5 mg/kg (42,500 μg/kg), indicating a wide safety margin via the oral route . The low oral toxicity profile, combined with strong vasodilatory and antiserotoninergic activities, distinguishes dotarizine from many other calcium channel antagonists in its class. Clinical pharmacokinetic studies in healthy human subjects further confirmed good tolerability after single oral doses up to 200 mg and multiple dosing of 50 mg twice daily over 14 days, with no clinically relevant adverse events reported [2].

Oral acute toxicity (LD50)
Class-level
Oral LD50 >8 g/kg (mouse); IV LD50 42.5 mg/kg; wide margin
Reported oral LD50 context; supports in vivo dosing range review
Class-level inference; specific comparator values not reported
Toxicology Oral toxicity Preclinical safety

Dual Calcium Channel and 5-HT2 Antagonism with Defined PK

Dotarizine exhibits a dual pharmacological mechanism combining calcium channel blockade with serotonin 5-HT2A and 5-HT2C receptor antagonism [1]. Unlike many piperazine derivatives that act primarily through a single mechanism, dotarizine's combined activity may confer distinct efficacy in migraine and vertigo models. Clinically, dotarizine demonstrates linear pharmacokinetics at single doses, with steady state reached after the 7th day of twice-daily 50 mg oral dosing, and pharmacokinetic parameters remaining stable from day 7 to day 14 [2]. The terminal elimination half-life of dotarizine and its major active metabolite (FI-6020) is between 7 and 12 hours, supporting a twice-daily dosing regimen. The compound is rapidly and extensively metabolized, and no clinically relevant adverse events were reported in healthy volunteer studies.

Dual mechanism & PK profile
Class-level
Ca²⁺ channel block + 5-HT2A/2C antagonism; linear kinetics, t½ 7–12 h; steady state by day 7
Supports multimodal migraine pathway investigation; human PK characterized in healthy subjects
Data from single and multiple oral dose studies
Pharmacokinetics Drug metabolism Therapeutic window

Validated Research and Industrial Application Scenarios


Migraine Prophylaxis Research with Dual Mechanism

For preclinical and translational research investigating migraine prophylactic mechanisms, dotarizine provides a validated dual-mechanism tool compound. Its 17-fold higher affinity for vascular 5-HT2 receptors compared to flunarizine (IC50 0.22 μM vs. 1.7 μM for 5-HT-evoked contractions) combined with 5-HT2A receptor antagonism at nanomolar concentrations (IC50 2.2 nM) enables selective investigation of serotonergic contributions to migraine pathophysiology [1]. The compound's demonstrated clinical progression to NDA/BLA status in Spain for migraine disorders further supports its relevance for translational research programs [2].

Clinically Validated Vertigo and Vestibular Studies

Dotarizine is a preferred selection for research involving acute balance disorders and peripheral vertigo, supported by a randomized double-blind clinical trial (n=110) demonstrating statistically significant superiority over cinnarizine across multiple endpoints including vertigo severity, hearing loss improvement, and disability reduction [3]. The 60-day follow-up data and favorable safety profile make dotarizine the evidence-backed choice for vestibular pharmacology studies where clinical translation is a priority.

Long-Term In Vivo Studies with Intact Dopaminergic Function

For chronic in vivo studies where preservation of nigrostriatal dopamine integrity is essential, dotarizine offers a critical safety advantage over flunarizine and cinnarizine. Behavioral and biochemical analyses in both adult and aged rats demonstrate that dotarizine does not alter dopamine content in the substantia nigra or striatum and does not induce extrapyramidal motor signs, even at near-lethal doses [4][5]. In contrast, flunarizine and cinnarizine are documented to produce dopamine depletion and parkinsonism, making dotarizine the appropriate choice for long-duration neuropharmacology experiments.

Cerebrovascular Experiments with Reversible Channel Blockade

For electrophysiology and calcium imaging studies requiring precise temporal control of channel blockade, dotarizine's rapid and complete washout kinetics (full recovery within 5-10 minutes) provide a distinct experimental advantage over the persistent blockade of flunarizine (lasting beyond 10-25 minutes after washout) [6]. The compound maintains equivalent cerebrovascular vasodilator efficacy to flunarizine in vivo while offering superior reversibility for controlled experimental protocols.

Application
Selection Property
Validation Focus
Migraine pathway research
5-HT2A receptor antagonism profile and dual calcium/serotonergic mechanism
Serotonergic pathway engagement; cerebral vasculature response models
Vestibular disorder models
Clinical endpoint response pattern in vertigo and hearing loss
Vertigo severity and audiometric endpoint monitoring
Long-term in vivo neuropharmacology
Preservation of nigrostriatal dopamine integrity
Dopamine content and behavioral catalepsy endpoints
Cerebrovascular calcium imaging
Rapidly reversible calcium channel blockade kinetics
Washout recovery time and vasodilation efficacy assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dotarizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.